Heptylphosphoramidothioic dichloride

Description

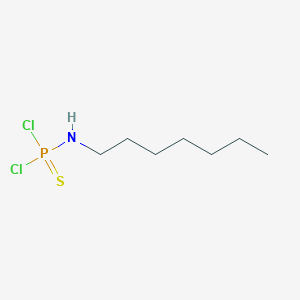

Heptylphosphoramidothioic dichloride (systematic IUPAC name pending verification) is an organophosphorus compound characterized by a heptyl (C₇H₁₅) alkyl chain attached to a phosphoramidothioic dichloride core. This compound belongs to a class of reactive intermediates used in synthesizing organophosphorus ligands, agrochemicals, and pharmaceuticals. Its structure combines a phosphorus atom bonded to two chlorine atoms, a sulfur atom, and an amido group (NH) linked to the heptyl chain.

Properties

CAS No. |

5343-77-1 |

|---|---|

Molecular Formula |

C7H16Cl2NPS |

Molecular Weight |

248.15 g/mol |

IUPAC Name |

N-dichlorophosphinothioylheptan-1-amine |

InChI |

InChI=1S/C7H16Cl2NPS/c1-2-3-4-5-6-7-10-11(8,9)12/h2-7H2,1H3,(H,10,12) |

InChI Key |

OKEWNYSWMHMUPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNP(=S)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylphosphoramidothioic dichloride can be synthesized through several methods. One common approach involves the reaction of heptylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction typically proceeds as follows:

C7H15NH2+PCl5+S→C7H17Cl2NPS+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: Heptylphosphoramidothioic dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form heptylphosphoramidothioic oxide.

Reduction: Reduction reactions can convert it to heptylphosphoramidothioic hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used under mild conditions.

Major Products Formed:

Oxidation: Heptylphosphoramidothioic oxide.

Reduction: Heptylphosphoramidothioic hydride.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptylphosphoramidothioic dichloride has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and herbicides.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptylphosphoramidothioic dichloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles suggests it can modify biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of heptylphosphoramidothioic dichloride are influenced by its alkyl chain length and substituents. Key analogues include:

Reactivity Trends

- Alkyl Chain Effects : Longer chains (e.g., heptyl) reduce volatility and increase hydrophobicity compared to methyl or ethyl analogues, making them suitable for lipid-soluble applications .

- Electrophilic Reactivity : The dichloride group (-PCl₂) reacts with nucleophiles (e.g., amines, alcohols) to form phosphoramidates or thiophosphates. Bulkier alkyl groups (heptyl) may slow reaction kinetics due to steric effects .

- Thermal Stability: Heptyl derivatives likely exhibit higher thermal stability than methyl/ethyl analogues, as seen in propylphosphonothioic dichloride (decomposition >200°C) .

Research Findings and Data Gaps

- Toxicity: Methylphosphonothioic dichloride is highly toxic (LD₅₀ <50 mg/kg in rats), suggesting similar hazards for the heptyl variant .

- Spectroscopic Data : FT-IR peaks for P-Cl (500–600 cm⁻¹) and P=S (650–750 cm⁻¹) are consistent across analogues .

- Gaps: No direct studies on this compound’s ecotoxicology or pharmacokinetics exist; extrapolation from shorter-chain compounds is necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.